2-(4-Tert-butyl-2-methylphenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-(4-Tert-butyl-2-methylphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a furan ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butyl-2-methylphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-tert-butyl-2-methylphenol with an appropriate chlorinating agent to introduce the chlorophenyl group. This is followed by the reaction with furan-2-carbaldehyde under specific conditions to form the furan ring. The final step involves the condensation of the intermediate with acetohydrazide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butyl-2-methylphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Tert-butyl-2-methylphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butyl-2-methylphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Known for its antioxidant properties.
4-tert-butyl-2-({[(E)-(5-tert-butyl-2-hydroxyphenyl)methylidene]amino}methyl)phenol: Used in organic synthesis.
2-[(4-tert-butyl-2-methylphenoxy)methyl]phenylboronic acid: Utilized in the synthesis of complex organic molecules.
Uniqueness
2-(4-Tert-butyl-2-methylphenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H25ClN2O3 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-(4-tert-butyl-2-methylphenoxy)-N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H25ClN2O3/c1-16-13-18(24(2,3)4)7-11-21(16)29-15-23(28)27-26-14-20-10-12-22(30-20)17-5-8-19(25)9-6-17/h5-14H,15H2,1-4H3,(H,27,28)/b26-14+ |
InChI Key |
FKZKIDBANQDGGB-VULFUBBASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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